molecular formula C8H17BO3 B182112 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1126-93-8

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B182112
CAS RN: 1126-93-8
M. Wt: 172.03 g/mol
InChI Key: AWCHCIVACATJJS-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C8H17BO3 . It is also known as Ethoxyboronic Acid Pinacol Ester .


Physical And Chemical Properties Analysis

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at 20°C . It has a boiling point of 32°C at 5.3 mmHg , a flash point of 15°C , and a specific gravity of 0.94 . The refractive index is 1.41 .

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : “2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It’s an important intermediate in organic synthesis .
  • Methods of Application : It can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Polymer Science

  • Summary of the Application : “2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Synthesis of Fluorenylborolane

  • Summary of the Application : “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used to prepare fluorenylborolane .

Synthesis of Conjugated Copolymers

  • Summary of the Application : “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is employed in the synthesis of intermediates for generating conjugated copolymers .

Synthesis of Fluorenylborolane

  • Summary of the Application : “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used to prepare fluorenylborolane .

Synthesis of Conjugated Copolymers

  • Summary of the Application : “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is employed in the synthesis of intermediates for generating conjugated copolymers .

Safety And Hazards

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, lighting, and equipment .

properties

IUPAC Name

2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BO3/c1-6-10-9-11-7(2,3)8(4,5)12-9/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCHCIVACATJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508219
Record name 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1126-93-8
Record name 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Duggal, RC Mehrotra - Synthesis and Reactivity in Inorganic and …, 1981 - Taylor & Francis
Reactions of alkanolamines [R 1 R 2 NXOH: R 1 = H, CH 3 , C 2 H 5 , C 4 H 9 t , C 6 H 5 ; R 2 = H, CH 3 , C 2 H 5 and X = -CH 2 CH 2 -, -CH 2 CH 2 CH 2 -, -CH 2 CHCH 3 , -C 6 H 4 CH …
Number of citations: 9 www.tandfonline.com
Z Zhu, JS Moore - Macromolecules, 2000 - ACS Publications
9-Phenylcarbazole ethynylene monodendrons with 1,1,3,3-tetramethylbutyl and 3,5-di-tert-butyl-4-(2-methoxyethoxy)phenylene groups were synthesized. Both peripheral groups …
Number of citations: 35 pubs.acs.org
MK Barman, K Das, B Maji - The Journal of Organic Chemistry, 2019 - ACS Publications
Catalytic reduction of carboxylic acid to the corresponding alcohol is a challenging task of great importance for the production of a variety of value-added chemicals. Herein, a …
Number of citations: 32 pubs.acs.org
J Renaud, CD Graf, L Oberer - Angewandte Chemie, 2000 - Wiley Online Library
[8] HW Roesky, W. Zheng, unpublished results.[9] X-ray structure determination: The data were collected on a Stoe±Siemens±Huber four-circle instrument (À1408C) for 2 and 3, with …
Number of citations: 143 onlinelibrary.wiley.com
Y Zheng, X Cao, J Li, H Hua, W Yao… - Chinese Journal of …, 2020 - sioc-journal.cn
Sterically bulky amino magnesium methyl complex, LMgCH 3 (THF) 2 (L= NAr (SiMe 3), Ar= 4, 2, 6-Me (CHPh 2) 2-C 6 H 2) has been employed as an efficient precatalyst for the …
Number of citations: 2 sioc-journal.cn
MZ Liang - 2021 - search.proquest.com
I. Stereoselective Cu-Catalyzed Synthesis of 1, 3-Hydroxyboronate Esters Employing 1, 1-Diborylmethane A three component bis-electrophile coupling with 1, 1-diborylmethane is …
Number of citations: 2 search.proquest.com
CRS Bertallo - 2020 - teses.usp.br
Indolizines is an important bioisostere of indole being considered as privileged structure with application in pharmaceutical, agrochemical and material sciences field. In this context, the …
Number of citations: 3 www.teses.usp.br
ASA Mahal - 2010 - rosdok.uni-rostock.de
Suzuki coupling reactions of the bis (triflate) of alizarin afforded 1, 2-diarylanthraquinones. The reaction of the bis (triflate) with 1 equivalent of arylboronic acids proceeded with very …
Number of citations: 4 rosdok.uni-rostock.de
S Synnott - 2009 - search.proquest.com
In the past decade, metal-ligand bifuctional catalysis has been a growing interest in the field of hydration of polar double bonds. In particular, these catalysts have provided a new …
Number of citations: 2 search.proquest.com
H Xu, S Yamaguchi, T Mitsudome, T Mizugaki - Synlett, 2023 - thieme-connect.com
Copper-catalyzed protosilylation of unsaturated compounds with silylboronates has attracted attention for the production of organosilanes; however, the use of organic ligands or bases …
Number of citations: 0 www.thieme-connect.com

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